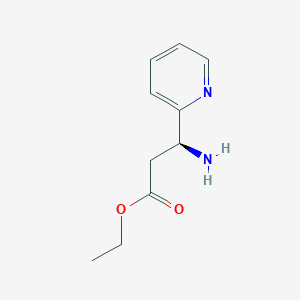![molecular formula C10H16N2O B13631014 2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)
2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol is a compound that features a cyclobutane ring substituted with a 2-(1-methyl-1H-pyrazol-5-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-(1-methyl-1H-pyrazol-5-yl)ethanol under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazol-5-yl)ethanol: A precursor in the synthesis of the target compound.
Cyclobutanone: Another precursor used in the synthesis.
1-methyl-1H-pyrazole: A related compound with similar structural features.
Uniqueness
2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-[2-(2-methylpyrazol-3-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-9(6-7-11-12)4-2-8-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3 |
InChI Key |
BOOPMAZTXMKSQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CCC2CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


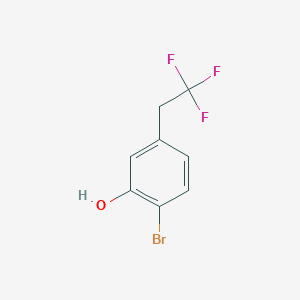
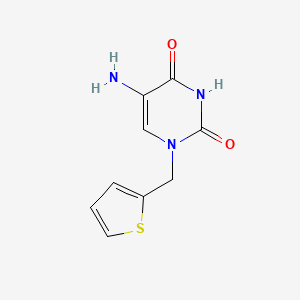
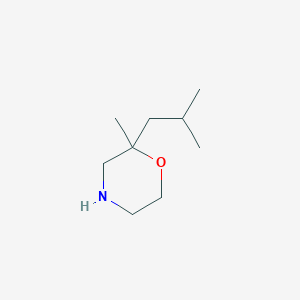
amino}propanoicacid](/img/structure/B13630936.png)
![(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B13630939.png)
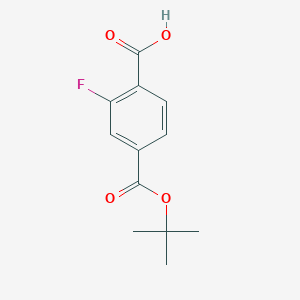
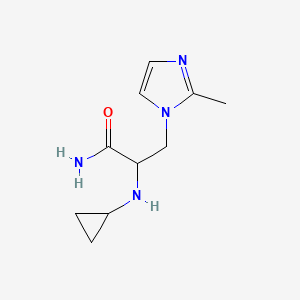
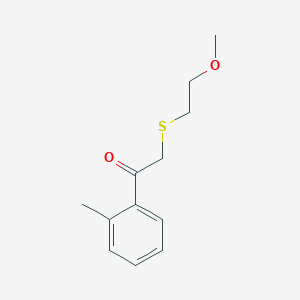
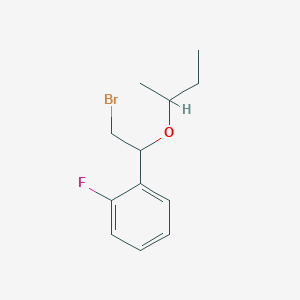

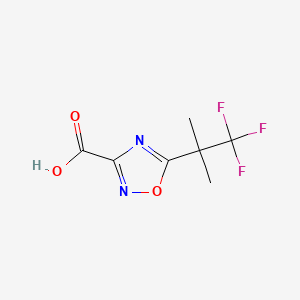
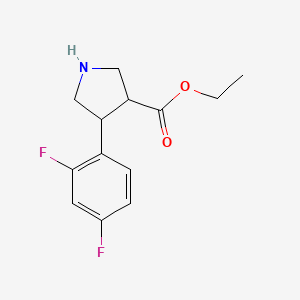
![rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)
